

6-Chloropiperonyl alcohol CAS number 2591-25-5

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloropiperonyl alcohol

Cat. No.: B2620531

[Get Quote](#)

An In-depth Technical Guide to **6-Chloropiperonyl Alcohol** for Advanced Research

Introduction and Strategic Overview

6-Chloropiperonyl alcohol, identified by CAS Number 2591-25-5, is a substituted aromatic alcohol of significant interest in synthetic and medicinal chemistry.^{[1][2]} Its structure, (6-chloro-1,3-benzodioxol-5-yl)methanol, features a unique combination of a methylenedioxy bridge, a chlorine substituent, and a primary benzylic alcohol.^[1] This trifecta of functional groups makes it a versatile building block for creating complex molecular architectures and for introducing specific physicochemical properties into target molecules. For drug development professionals, the presence of a chlorine atom is particularly noteworthy, as halogenation is a well-established strategy for modulating a drug candidate's metabolic stability, lipophilicity, and binding affinity.^[3] This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and potential applications, intended for researchers and scientists in the chemical and pharmaceutical fields.

Physicochemical Properties and Structural Characterization

The precise identification and characterization of **6-Chloropiperonyl alcohol** are foundational for its effective use. Its key physical and chemical properties are summarized below.

Key Properties Summary

Property	Value	Source(s)
CAS Number	2591-25-5	[1] [4]
Molecular Formula	C ₈ H ₇ ClO ₃	[1] [4]
Molecular Weight	186.59 g/mol	[1] [5]
IUPAC Name	(6-chloro-1,3-benzodioxol-5-yl)methanol	[1] [6]
Appearance	White Powder	[4]
Melting Point	67.0 - 74.0 °C	[4] [5]
Boiling Point	317.8 °C (Predicted at 760 mmHg)	[5] [6]
Density	1.476 g/cm ³ (Predicted)	[5]
pKa	13.82 (Predicted)	[5]

Spectroscopic Profile for Structural Elucidation

The following sections detail the expected spectroscopic data for verifying the identity and purity of **6-Chloropiperonyl alcohol**.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two aromatic protons will appear as singlets in the aromatic region (~6.8-7.2 ppm). The two protons of the methylenedioxy group (-O-CH₂-O-) will present as a sharp singlet around 5.9-6.1 ppm. The benzylic alcohol protons (-CH₂-OH) will appear as a doublet around 4.5-4.7 ppm, coupled to the hydroxyl proton. The hydroxyl (-OH) proton itself will appear as a broad singlet or a triplet (depending on solvent and concentration) typically between 2.0-2.5 ppm.[\[7\]](#)
- ¹³C NMR: The carbon spectrum will show eight distinct signals. The carbon atoms of the aromatic ring will resonate in the 100-150 ppm range, with the carbon bearing the chlorine atom being significantly influenced. The methylenedioxy carbon will have a characteristic

peak around 101-102 ppm. The benzylic carbon (-CH₂OH) is expected in the 60-65 ppm region.[7]

2.2.2 Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. A strong, broad absorption band between 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding.[8] The C-O single bond stretch will produce a strong peak in the fingerprint region, typically around 1030-1230 cm⁻¹.[9] Aromatic C=C stretching vibrations will be observed as a series of peaks in the 1450-1600 cm⁻¹ range.

2.2.3 Mass Spectrometry (MS)

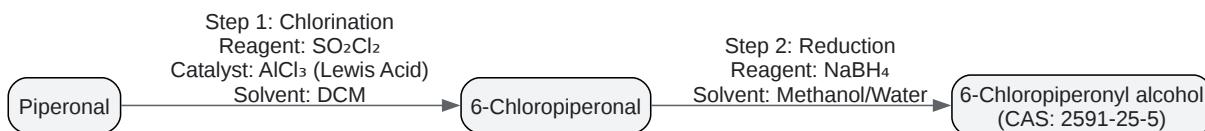
Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 186 (for ³⁵Cl) and 188 (for ³⁷Cl) in an approximate 3:1 ratio is expected. The most prominent fragmentation pathway for primary alcohols is the α -cleavage, which would involve the loss of a hydrogen radical to form a stable oxonium ion at m/z 185/187, or more significantly, the loss of the CH₂OH group is less likely. A common fragmentation for benzylic alcohols is the loss of water (M-18), resulting in a fragment at m/z 168/170.[10][11] GC-MS data confirms major fragments at m/z 186, 151, and 133.[1]

Synthesis and Purification Workflow

While multiple synthetic routes are conceivable, a robust and logical laboratory-scale approach involves the regioselective chlorination of a suitable precursor followed by reduction. The most common starting material is piperonal (heliotropin).

Proposed Synthetic Pathway

A plausible two-step synthesis is outlined below, starting from the commercially available piperonal. This pathway is chosen for its high-yield transformations and predictable regiochemistry.



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **6-Chloropiperonyl alcohol**.

Step-by-Step Experimental Protocol

Step 1: Electrophilic Aromatic Chlorination of Piperonal

- Reactor Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
- Reagent Charging: Dissolve piperonal (1.0 eq) in a dry chlorinated solvent such as dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
- Catalyst Addition: Cautiously add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl_3) (1.1 eq), to the stirred solution.
- Chlorination: Add sulfonyl chloride (SO_2Cl_2) (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The methylenedioxy group is an ortho-, para-director, and the position ortho to the aldehyde and meta to the ether oxygen is sterically hindered, thus directing chlorination to the 6-position.
- Reaction & Quenching: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC. Upon completion, slowly pour the reaction mixture into a beaker of crushed ice and water to quench.
- Workup: Separate the organic layer. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-Chloropiperonal.

Step 2: Selective Reduction of 6-Chloropiperonal

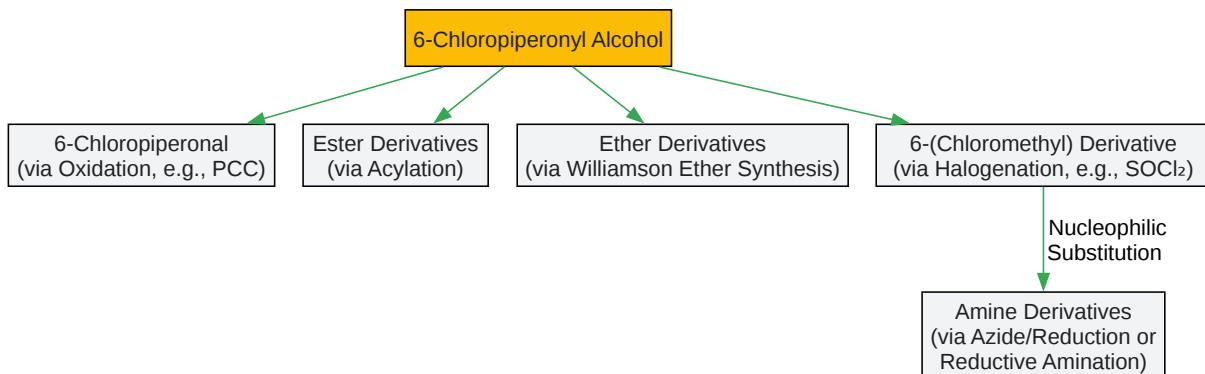
- **Dissolution:** Dissolve the crude 6-Chloropiperonal from Step 1 in methanol or ethanol in a round-bottom flask.
- **Reduction:** Cool the solution to 0 °C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise. NaBH₄ is a mild reducing agent that will selectively reduce the aldehyde to a primary alcohol without affecting the aromatic ring or the chloro-substituent.
- **Reaction & Quenching:** Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC). Carefully add water or dilute acid to quench the excess NaBH₄.
- **Extraction & Purification:** Remove the bulk of the alcohol solvent via rotary evaporation. Extract the aqueous residue multiple times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- **Final Purification:** Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure **6-Chloropiperonyl alcohol** as a white solid.

Applications in Drug Discovery and Organic Synthesis

Alcohols are ubiquitous functional groups in organic synthesis, often serving as versatile intermediates.^[12] **6-Chloropiperonyl alcohol** is particularly valuable due to its unique substitution pattern, offering several strategic advantages in the design of novel bioactive molecules.

Role as a Synthetic Intermediate

The primary alcohol moiety can be readily transformed into a wide array of other functional groups, making it a powerful synthetic linchpin.



[Click to download full resolution via product page](#)

Caption: Synthetic utility of **6-Chloropiperonyl alcohol**.

- Oxidation: Mild oxidation (e.g., with PCC) can revert the alcohol to the corresponding aldehyde, 6-Chloropiperonal, a precursor for imines, and other carbonyl derivatives.
- Esterification/Etherification: The alcohol can be converted into esters or ethers, allowing for its use as a prodrug strategy or for linking to other molecular fragments.
- Halogenation: Conversion to the more reactive benzylic halide (e.g., using SOCl_2) creates a potent electrophile for introducing the 6-chloropiperonyl moiety via nucleophilic substitution reactions.

Potential in Medicinal Chemistry

While direct biological activity data for **6-Chloropiperonyl alcohol** is not widely published, its structure contains pharmacophoric elements that suggest potential for use in drug design.

- Modulation of Lipophilicity: The chlorine atom increases lipophilicity compared to the parent piperonyl alcohol, which can enhance membrane permeability and influence drug distribution.^[3]

- Metabolic Blocking: Aromatic chlorination can block sites of metabolic oxidation by cytochrome P450 enzymes, a common strategy to increase the half-life of a drug candidate.
- Scaffold for Bioactive Compounds: The piperonyl (methylenedioxybenzene) moiety is found in numerous natural and synthetic compounds with diverse biological activities, including antimicrobial and insecticidal properties.[13][14] This scaffold can be used as a starting point for developing novel analogues of known drugs. For instance, its derivatives could be explored for antioxidant or neuroprotective effects, areas where similar heterocyclic structures have shown promise.[15]

Analytical Methods for Quality Control

Ensuring the purity and identity of **6-Chloropiperonyl alcohol** is critical. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods for quality control. A commercial specification sheet notes an assay purity of $\geq 97.5\%$ by GC.[4]

Reverse-Phase HPLC (RP-HPLC) Protocol

This method is ideal for determining the purity of the compound and identifying non-volatile impurities.

- Chromatographic System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μm particle size).
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of 220 nm or 254 nm, where the aromatic ring exhibits strong absorbance.[16]
- Sample Preparation: Prepare a stock solution of the sample in acetonitrile or the mobile phase at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
- Injection Volume: 10 μL .

- Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Safety, Handling, and Storage

Proper handling is essential due to the irritant nature of the compound.

GHS Hazard Information

Hazard Code	Statement	Class
H315	Causes skin irritation	Warning
H319	Causes serious eye irritation	Warning
H335	May cause respiratory irritation	Warning

Source: Aggregated GHS information from ECHA C&L Inventory.[\[1\]](#)[\[5\]](#)

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.
- Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[17\]](#)
- Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.
- Respiratory Protection: Avoid inhaling dust. If dust is generated, use a NIOSH-approved respirator.[\[17\]](#)

Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated place.
- Keep away from strong oxidizing agents and sources of ignition.[\[17\]](#)

Conclusion and Future Directions

6-Chloropiperonyl alcohol (CAS 2591-25-5) is a strategically valuable synthetic intermediate with significant potential for applications in drug discovery and materials science. Its well-defined physicochemical properties, coupled with a straightforward synthetic pathway, make it an accessible and versatile building block. The presence of the chlorine atom provides a crucial handle for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. Future research will likely focus on incorporating this moiety into libraries of novel compounds to explore a wider range of biological activities, leveraging the established importance of halogenated aromatics in modern pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Chloropiperonyl alcohol | C8H7ClO3 | CID 7015319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Chloropiperonyl alcohol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 6-CHLOROPIPERONYL ALCOHOL | 2591-25-5 [amp.chemicalbook.com]
- 6. bocsci.com [bocsci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 11. Alcohol : Mass Spectra Fragmentation Patterns [mail.almerja.com]
- 12. Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comprehensive Overview on the Chemistry and Biological Activities of Selected Alkaloid Producing Marine-Derived Fungi as a Valuable Reservoir of Drug Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 胡椒醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 15. brieflands.com [brieflands.com]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
- 17. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [6-Chloropiperonyl alcohol CAS number 2591-25-5]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2620531#6-chloropiperonyl-alcohol-cas-number-2591-25-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com